molecular formula C11H21N B1449701 8-Azaspiro[5.6]dodecane CAS No. 88413-95-0

8-Azaspiro[5.6]dodecane

Cat. No. B1449701
CAS RN: 88413-95-0
M. Wt: 167.29 g/mol
InChI Key: YYVOWGPIVKSZCV-UHFFFAOYSA-N
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Description

8-Azaspiro[5.6]dodecane is a chemical compound with the molecular weight of 203.76 . It is a hydrochloride salt and is usually found in the form of a powder .


Molecular Structure Analysis

The InChI code for 8-Azaspiro[5.6]dodecane is 1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H . This indicates that the molecule is composed of 11 carbon atoms, 21 hydrogen atoms, and one nitrogen atom .


Chemical Reactions Analysis

A paper describes the synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene . Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .


Physical And Chemical Properties Analysis

8-Azaspiro[5.6]dodecane is a hydrochloride salt with a molecular weight of 203.76 . It is usually found in the form of a powder .

Safety And Hazards

The safety information for 8-Azaspiro[5.6]dodecane includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

In a recent work, a set of spirocyclic derivatives based on 8-oxaspiro[5.6]dodecane were synthesized and profiled in vitro against the hNNMT target to evaluate their anti-cancer therapeutic potential . Based on their synthetic pathway, the replacement of an oxygen atom with a nitrogen atom to obtain an additional point for the attachment of a substituent is a promising direction for future research .

properties

IUPAC Name

8-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-6-11(7-3-1)8-4-5-9-12-10-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVOWGPIVKSZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Martín, E Suárez - Carbohydrate-spiro-heterocycles, 2019 - Springer
This review summarizes the current status of the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry. A variety of …
Number of citations: 2 link.springer.com
AP John Pal, P Gupta, Y Suman Reddy, YD Vankar - 2010 - Wiley Online Library
Four conformationally constrained fused oxa‐aza spiro sugars have been synthesized from perbenzylated D‐gluconolactone involving C‐glycosylation of ketoses by using Me 3 SiCN, …

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